Omaciclovir Exhibits 60- to 400-Fold Greater Potency Against VZV Compared to Acyclovir
In direct head-to-head plaque reduction assays, omaciclovir demonstrated a 50% effective concentration (EC₅₀) against varicella-zoster virus (VZV) that was 60- to 400-fold lower than that of acyclovir, with the magnitude of the difference depending on the specific virus strain and cell line tested [1].
| Evidence Dimension | 50% effective concentration (EC₅₀) against VZV replication |
|---|---|
| Target Compound Data | Omaciclovir EC₅₀: 60- to 400-fold lower than acyclovir (exact values strain- and cell line-dependent) |
| Comparator Or Baseline | Acyclovir (ACV) EC₅₀ |
| Quantified Difference | 60- to 400-fold lower EC₅₀ for omaciclovir relative to acyclovir |
| Conditions | Plaque reduction assay in VZV-infected MRC-5 and MeWo cell lines |
Why This Matters
This quantitative potency differential directly informs compound selection for VZV research, where omaciclovir enables lower working concentrations and may reveal biological effects not observable with acyclovir at equivalent doses.
- [1] Ng TI, Shi Y, Huffaker HJ, Kati WM, Liu Y, Chen CM, Lin Z, Maring CJ, Kohlbrenner WE, Molla A. Selection and Characterization of Varicella-Zoster Virus Variants Resistant to (R)-9-[4-Hydroxy-2-(Hydroxymethy)Butyl]Guanine. Antimicrob Agents Chemother. 2001 Jun;45(6):1629-36. View Source
